molecular formula C11H10N2O B1610256 1-Benzylimidazole-4-carbaldehyde CAS No. 85102-93-8

1-Benzylimidazole-4-carbaldehyde

Cat. No.: B1610256
CAS No.: 85102-93-8
M. Wt: 186.21 g/mol
InChI Key: WHNXSUJWIAAGSF-UHFFFAOYSA-N
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Description

1-Benzylimidazole-4-carbaldehyde is a heterocyclic aromatic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and an aldehyde group at the fourth carbon atom. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylimidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-4-methanol with benzyl chloride under basic conditions to form 1-benzylimidazole-4-methanol, which is then oxidized to the aldehyde using oxidizing agents such as pyridinium chlorochromate or manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylimidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, various nucleophiles.

Major Products Formed:

    Oxidation: 1-Benzylimidazole-4-carboxylic acid.

    Reduction: 1-Benzylimidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzylimidazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzylimidazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

1-Benzylimidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in the specific positioning of the aldehyde group, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

1-benzylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-11-7-13(9-12-11)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNXSUJWIAAGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454991
Record name 1-benzylimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85102-93-8
Record name 1-benzylimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of imidazolecarboxaldehyde (1.0 g, 10.4 mmol) in DMF (10 mL) was added sodium carbonate (2.2 g, 20.8 mmol). The mixture was then treated with a solution of benzyl bromide (1.77 g, 10.4 mmol) in DMF (5 mL) dropwise and stirred for 1 h at 100° C. The reaction mixture was partitioned between EtOAc and water, and the aqueous layer was extracted with EtOAc. The organic layers were combined, dried with MgSO4, filtered, and concentrated to yield a dark brown oil (1.14 g). (m/z): [M+H]+ calcd for C11H10N2O 187.21; found, 187.3. 1H NMR (d6-DMSO, 400 MHz) δ (ppm): 9.67 (s, 1H), 8.22, 8.08, 7.96, 7.90 (4 sets of singlets, total 2H), 7.30-7.24 (m, 5H), 5.49 (s, 1H), 5.25 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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